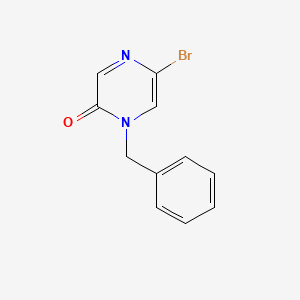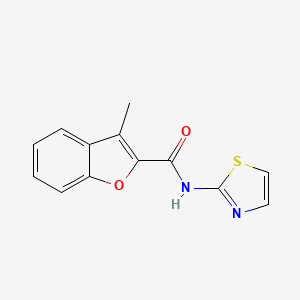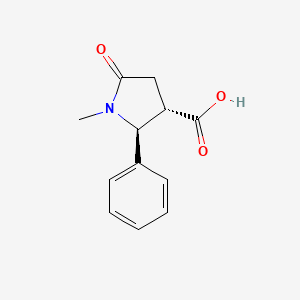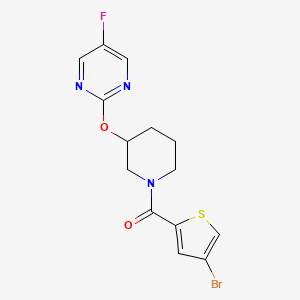
(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a bromothiophene, a fluoropyrimidine, and a piperidine12. These types of compounds are often used in medicinal chemistry and drug discovery due to their unique structures1.
Synthesis Analysis
While I couldn’t find specific synthesis methods for this compound, similar compounds are often synthesized using cross-coupling reactions, such as the Suzuki reaction3. This involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst3.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromothiophene and fluoropyrimidine groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The piperidine group is a type of amine that contains a six-membered ring.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions involving this compound, compounds with similar functional groups can undergo a variety of reactions. For example, bromothiophenes can participate in palladium-catalyzed cross-coupling reactions3. Fluoropyrimidines can undergo nucleophilic aromatic substitution reactions, and piperidines can act as bases or nucleophiles in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The aromatic rings could contribute to the compound’s stability and possibly its solubility in certain solvents.Scientific Research Applications
However, exploring the broader context and related compounds, it is clear that the structural components of this compound, such as fluoropyrimidines and bromothiophenes, are significant in various scientific and medicinal research areas. These components are often explored for their potential in drug development, particularly in cancer therapy, due to their ability to interact with biological systems in specific and potentially therapeutic ways.
Fluoropyrimidines and Cancer Therapy Research
Fluoropyrimidines, like 5-fluorouracil (5-FU), are a cornerstone of chemotherapeutic regimens for treating various cancers, including colorectal, breast, and gastric cancers. The efficacy of 5-FU, for instance, relies on its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. Research on optimizing the therapeutic index of fluoropyrimidines involves studying their pharmacogenetics to minimize toxicity and maximize efficacy. This includes investigating dihydropyrimidine dehydrogenase (DPD) enzyme polymorphisms, which play a crucial role in the metabolism of 5-FU and related compounds, potentially influencing treatment outcomes and toxicity profiles (Falvella et al., 2015).
Safety And Hazards
As with any chemical compound, handling “(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone” would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and working in a well-ventilated area. However, without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information.
Future Directions
The future directions for research involving this compound would likely depend on the results of initial studies. If the compound showed promising activity in biological assays, for example, it might be further optimized and eventually tested in preclinical and clinical trials.
Please note that this information is quite general and may not apply directly to “(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone”. For a comprehensive analysis, more specific information about this compound would be needed.
properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O2S/c15-9-4-12(22-8-9)13(20)19-3-1-2-11(7-19)21-14-17-5-10(16)6-18-14/h4-6,8,11H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXYFHMJDOWGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)
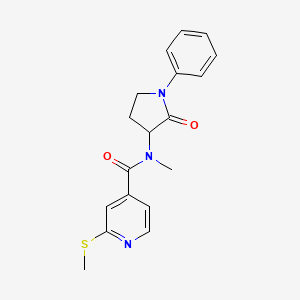
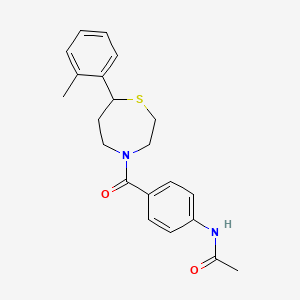
![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)
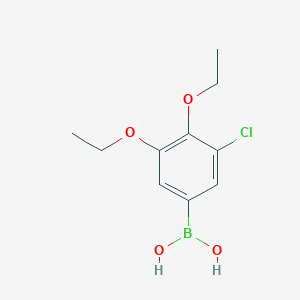
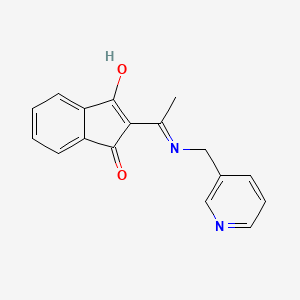
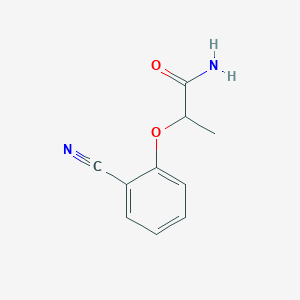
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
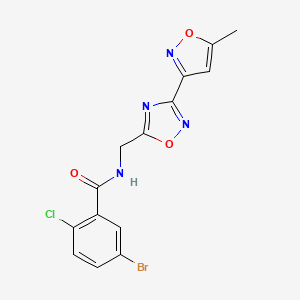
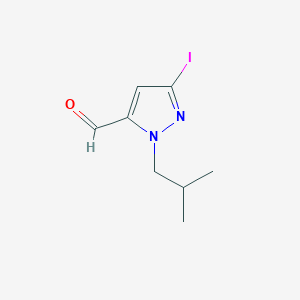
![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)
